molecular formula C11H17NO2 B14763097 O-Benzyl-L-threoninol

O-Benzyl-L-threoninol

Cat. No.: B14763097
M. Wt: 195.26 g/mol
InChI Key: GFXVOWGFPSJLNW-UHFFFAOYSA-N
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Description

O-Benzyl-L-threoninol is a chiral amino alcohol with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is a derivative of L-threonine, where the hydroxyl group is protected by a benzyl group. This compound is often used in organic synthesis and biochemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Benzyl-L-threoninol can be synthesized through various methods. One common method involves the benzylation of L-threoninol using benzyl chloride in the presence of a base such as sodium hydroxide . Another method involves the reduction of Fmoc-O-tert-butyl-L-threoninol using sodium borohydride . The reaction conditions typically require a controlled temperature to prevent decomposition of the protecting groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale benzylation reactions using p-toluenesulfonyl chloride as a catalyst . This method is preferred due to its efficiency and safety compared to other catalysts like p-toluenesulfonic acid.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-L-threoninol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary alcohols.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Benzyl chloride and sodium hydroxide are used for benzylation reactions.

Major Products Formed

The major products formed from these reactions include benzyl-protected amino alcohols, aldehydes, ketones, and substituted threoninol derivatives .

Scientific Research Applications

O-Benzyl-L-threoninol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Benzyl-L-threoninol involves its interaction with various molecular targets. It acts as a chiral ligand, forming complexes with metal ions and enzymes. These interactions can influence the activity of enzymes and other proteins, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Benzyl-L-threoninol is unique due to its benzyl protection, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-amino-3-phenylmethoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXVOWGFPSJLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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